Tetrabutylphosphonium hydroxide
Overview
Description
Tetrabutylphosphonium hydroxide is a quaternary phosphonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄P(OH). It is commonly used in various chemical processes due to its unique properties, including its ability to act as a strong base and phase transfer catalyst. This compound is typically available as a 40% aqueous solution and is known for its high solubility in water.
Mechanism of Action
Target of Action
Tetrabutylphosphonium hydroxide (TBPH) primarily targets protonated layered oxides and poorly water-soluble acidic APIs . These targets play a crucial role in various chemical reactions and processes, such as the swelling and exfoliation of layered compounds and the conversion of poorly water-soluble acidic APIs into TBP ionic liquids (IL) .
Mode of Action
TBPH interacts with its targets through a process of swelling and exfoliation . When TBPH is introduced to protonated layered oxides, it induces a massive interlayer expansion, up to approximately 100-fold . This action of the aqueous solution leads to the immediate breaking and complete exfoliation of the swollen crystals into unilamellar nanosheets .
Biochemical Pathways
The primary biochemical pathway affected by TBPH involves the swelling and exfoliation of protonated layered oxides . This process results in the formation of unilamellar nanosheets . Additionally, TBPH is used in the synthesis of phosphonium-based Ionic Liquids (PhosILs) with natural organic derived anions . These ionic liquids show good performance and recyclability in the selective Pd-catalyzed hydrogenation of alkenes .
Result of Action
The action of TBPH leads to significant molecular and cellular effects. For instance, the interaction of TBPH with protonated layered oxides results in the formation of unilamellar nanosheets . Additionally, it can convert poorly water-soluble acidic APIs into TBP ionic liquids (IL) .
Action Environment
The action, efficacy, and stability of TBPH can be influenced by environmental factors. For example, the swelling and exfoliation behavior of protonated layered oxides using TBPH was examined in an aqueous solution . Furthermore, TBPH shows its capability as a cellulose solvent in water . Therefore, the presence and concentration of water appear to be significant factors influencing the action of TBPH.
Biochemical Analysis
Biochemical Properties
Tetrabutylphosphonium hydroxide has been found to play a role in biochemical reactions, particularly in the dissolution of cellulose . It interacts with cellulose, a biomolecule, to facilitate its dissolution . The nature of this interaction involves the breaking down of the cellulose structure, allowing for its solubility in the this compound solution .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellulose at the molecular level . It appears to exert its effects through the disruption of the cellulose structure, facilitating its dissolution . This involves binding interactions with the cellulose molecules, leading to changes in their physical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes its impact on the solubility of cellulose, with studies showing that it can dissolve cellulose within a short period
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylphosphonium hydroxide can be synthesized through the reaction of tetrabutylphosphonium bromide with a strong base such as potassium hydroxide in an aqueous medium. The reaction involves the exchange of the bromide ion with the hydroxide ion, resulting in the formation of this compound. The reaction conditions typically include:
Temperature: Room temperature
Solvent: Water or methanol
Reaction Time: Several hours to ensure complete ion exchange
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of tetrabutylphosphonium bromide to a solution of potassium hydroxide, followed by filtration to remove any precipitated potassium bromide. The resulting solution is then concentrated to achieve the desired concentration of this compound.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylphosphonium hydroxide undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with acids to form tetrabutylphosphonium salts.
Substitution Reactions: Acts as a nucleophile in substitution reactions, replacing halide ions in organic compounds.
Catalytic Reactions: Serves as a catalyst in various organic reactions, including protodecarboxylation and alcoholysis.
Common Reagents and Conditions
Acids: Reacts with acids such as hydrochloric acid to form tetrabutylphosphonium chloride.
Organic Halides: Participates in substitution reactions with organic halides under mild conditions.
Catalysts: Used in combination with copper nanoparticles for catalytic reactions.
Major Products
Tetrabutylphosphonium Salts: Formed through neutralization reactions.
Substituted Organic Compounds: Result from substitution reactions.
Catalytic Products: Various organic compounds synthesized through catalytic processes.
Scientific Research Applications
Tetrabutylphosphonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst and in the synthesis of ionic liquids.
Biology: Employed in the extraction and dissolution of biomaterials such as cellulose.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Hydroxide: Similar in structure but contains a nitrogen atom instead of phosphorus.
Tetrabutylphosphonium Chloride: A related compound where the hydroxide ion is replaced by a chloride ion.
Tetrabutylphosphonium Acetate: Another derivative used in catalytic reactions.
Uniqueness
Tetrabutylphosphonium hydroxide is unique due to its strong basicity and ability to act as a phase transfer catalyst. Its large, hydrophobic tetrabutyl groups provide steric hindrance, making it highly effective in various chemical processes compared to its ammonium and chloride counterparts.
Properties
IUPAC Name |
tetrabutylphosphanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQPZDGUFQJANM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884758 | |
Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 40% Aqueous solution: Clear liquid; [Alfa Aesar MSDS] | |
Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabutylphosphonium hydroxide | |
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CAS No. |
14518-69-5 | |
Record name | Tetrabutylphosphonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14518-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014518695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |
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Record name | Tetrabutylphosphonium hydroxide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.010 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What makes Tetrabutylphosphonium hydroxide (TBPH) a promising solvent for cellulose?
A1: Unlike many conventional solvents, TBPH can rapidly dissolve significant amounts of cellulose, even at room temperature. [, ] This capability stems from TBPH's ability to disrupt the strong hydrogen bonding network within cellulose, allowing it to dissolve. For instance, a TBPH solution containing 40 wt% water can dissolve 20 wt% cellulose in just 5 minutes at 25°C. [] This efficient dissolution makes TBPH a greener alternative to traditional, harsher solvents. [] You can find more details about the mechanism in the paper by Abe et al. (2014). []
Q2: How does the addition of water impact the cellulose dissolving ability of TBPH?
A2: Interestingly, while pure TBPH can dissolve cellulose, the addition of water can actually enhance this capability up to a certain concentration. [] Molecular dynamics simulations suggest that this enhancement arises from the formation of unique structures within the TBPH-water mixture. At specific water concentrations, small water veins and cage-like structures form, creating favorable conditions for cellulose interaction and dissolution. [] Beyond this optimal point, excess water acts as an anti-solvent, reducing cellulose solubility. [, ] This behavior contrasts with some alkylimidazolium-based ionic liquids, where water primarily acts as an anti-solvent. [] The paper by Remolina et al. (2018) delves deeper into the thermodynamic and transport properties explaining this phenomenon. []
Q3: Beyond dissolving cellulose, how else does TBPH interact with wood components?
A3: TBPH, especially in the presence of hydrogen peroxide (H2O2), can effectively break down various components of wood, including hemicellulose and lignin. [] This breakdown process occurs even under mild conditions (60°C). [] The active oxygen species generated from H2O2 play a crucial role by cleaving ether bonds present in both polysaccharides (like cellulose and hemicellulose) and lignin. [] This degradation process generates lower-molecular-weight compounds like vanillin and 5-(hydroxymethyl)furfural, highlighting TBPH's potential in biomass utilization. [] The study by Ishii et al. (2019) provides a detailed look into this process. []
Q4: What is the molecular formula and weight of TBPH?
A4: The molecular formula for TBPH is C16H38PO, and it has a molecular weight of 278.43 g/mol.
Q5: Can you elaborate on the use of TBPH in preparing cellulose nanocrystals (CNC)?
A5: Absolutely. TBPH offers a unique and efficient pathway for producing CNCs. [] The process involves partially dissolving cellulose in an aqueous TBPH solution under controlled conditions. [] Subsequent regeneration and a short ultrasonic treatment yield high-quality CNCs. [] This method achieves impressive yields of up to 72.2%, with the resulting CNCs possessing high crystallinity (up to 72.1%). [] Importantly, this approach allows for control over the CNC dimensions and their crystalline structure. [] It's also worth noting that the cellulose residue remaining after CNC production can be efficiently hydrolyzed enzymatically, making this a comprehensive cellulose utilization strategy. [] For a detailed look into this process and the characterization of the resulting CNCs, refer to the research by Zhang et al. (2021). []
Q6: How is TBPH being utilized in zeolite synthesis?
A6: TBPH is gaining traction as a versatile structure-directing agent in the synthesis of zeolites. For instance, it plays a crucial role in transforming natural kaolin into highly ordered, hierarchical ZSM-11 zeolites via a steam-assisted crystallization process. [] The resulting hierarchical ZSM-11 exhibits a unique structure characterized by small particle size, large surface area, and abundant mesopores. [] This unique architecture contributes to its enhanced catalytic lifetime and improved selectivity towards aromatics in reactions like the methanol-to-aromatics conversion. [] The work by Liu et al. (2017) details the synthesis procedure and catalytic performance of this material. [] Similarly, TBPH has been successfully employed in the preparation of the extra-large pore zeolite ITQ-33. []
Q7: Are there any spectroscopic methods used to characterize TBPH and its interactions?
A7: Yes, various spectroscopic techniques are essential for characterizing TBPH. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is valuable for quantifying dissolved cellulose in TBPH solutions. [] Additionally, Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy provides insights into the interactions between TBPH and absorbed CO2, confirming the formation of phenol-carbonate complexes. []
Q8: Can the viscosity of TBPH solutions be modified, and if so, how does this impact cellulose dissolution?
A8: The high viscosity of TBPH/cellulose solutions can pose challenges for processing and applications. Interestingly, even the addition of known cellulose anti-solvents can significantly reduce the solution viscosity. [] Importantly, high concentrations of these co-solvents, with the exception of ethanol, are well-tolerated without causing precipitation of the dissolved cellulose. [] While some co-solvents may hinder further cellulose dissolution, their ability to tune viscosity expands the potential applications of TBPH in cellulose processing. [] The impact of various co-solvents on viscosity and cellulose dissolution is explored further in the study by Rinaldi (2011). []
Q9: What are the environmental implications of using TBPH, particularly regarding recycling and waste management?
A9: While TBPH presents numerous advantages as a solvent, addressing its environmental impact is crucial. Research on efficient recycling strategies and responsible waste management practices for TBPH is ongoing. This includes exploring methods to recover and reuse TBPH after cellulose processing and developing environmentally friendly degradation pathways to minimize its impact. Investigating alternative solvents with comparable performance but potentially lower environmental footprints is also an active area of research. [, ]
Q10: What are the potential applications of TBPH beyond cellulose processing?
A10: TBPH's versatility extends beyond cellulose. It has shown promise in applications like:
- CO2 Capture: TBPH-based ionic liquids, particularly those incorporating amino acids, demonstrate excellent CO2 absorption capabilities. [] These materials hold potential for CO2 separation and capture technologies.
- Gold Nanoparticle Synthesis: TBPH, when paired with citric acid, can act as a reducing agent in the synthesis of gold nanoparticles. [] This facile, one-pot method yields stable gold nanoparticle thin films with applications in sensing and catalysis.
- Metal Powder Preparation: TBPH acts as an effective organic base in the preparation of metallic nickel powders with low alkali metal content. [] This is particularly useful in producing materials for electronic components like multi-layer ceramic capacitors.
Q11: Are there any safety concerns associated with handling and using TBPH?
A12: As with any chemical, handling TBPH requires caution and adherence to safety guidelines. While specific toxicity data might vary depending on purity and formulation, it's essential to treat TBPH as potentially hazardous. Always consult the material safety data sheet (MSDS) before handling. [] Using appropriate personal protective equipment, such as gloves and eye protection, is crucial to minimize risks during handling. []
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